
(2-Phenyloxolan-3-yl)methanol
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Overview
Description
(2-Phenyloxolan-3-yl)methanol: is an organic compound that belongs to the class of oxolanes It features a phenyl group attached to an oxolane ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyloxolan-3-yl)methanol typically involves the reaction of phenyl-substituted oxirane with methanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the opening of the oxirane ring, followed by the addition of the methanol group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2-Phenyloxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-Phenyloxolan-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Phenyloxolan-3-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Phenyloxolan-3-yl)ethanol
- (2-Phenyloxolan-3-yl)propanol
- (2-Phenyloxolan-3-yl)butanol
Uniqueness
(2-Phenyloxolan-3-yl)methanol is unique due to its specific structural features, such as the presence of a phenyl group attached to an oxolane ring and a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Biological Activity
(2-Phenyloxolan-3-yl)methanol is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14O. It features a phenyl group attached to an oxolane (tetrahydrofuran) ring with a hydroxymethyl group. This unique structure may contribute to its interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may function as a ligand that binds to specific receptors or enzymes, modulating their activity. The exact pathways and molecular targets remain under investigation but are crucial for understanding its therapeutic potential.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants play a vital role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Some studies suggest that this compound may possess antimicrobial properties. This activity is particularly relevant in the development of new antibiotics amid rising antibiotic resistance. The compound's effectiveness against specific bacterial strains is still being evaluated.
Neuroprotective Effects
Preliminary findings indicate that this compound could have neuroprotective effects, potentially offering benefits in conditions like Alzheimer's disease. Its mechanism may involve reducing oxidative stress and inflammation within neural tissues.
Case Study 1: Methanol Poisoning Management
A relevant case study highlighted the challenges associated with methanol poisoning, which can be linked to the broader category of methanol derivatives, including this compound. In this study, six patients were treated for methanol poisoning, demonstrating the importance of effective management protocols in clinical settings . While not directly related to this compound's therapeutic use, it underscores the need for understanding methanol-related compounds' biological effects.
Research Findings on Synthesis and Biological Evaluation
Recent research has focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance, studies have shown that modifications in the chemical structure can enhance antioxidant and antimicrobial properties. The synthesis often involves cyclization reactions and alkylation processes .
Data Table: Biological Activities of Related Compounds
Compound | Activity Type | Mechanism of Action | Reference |
---|---|---|---|
This compound | Antioxidant | Neutralizes free radicals | |
(2R,3S)-2-phenyloxolan | Antimicrobial | Disrupts bacterial cell walls | |
3-phenyloxiran | Neuroprotective | Reduces oxidative stress |
Properties
IUPAC Name |
(2-phenyloxolan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWVYVXVUJXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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